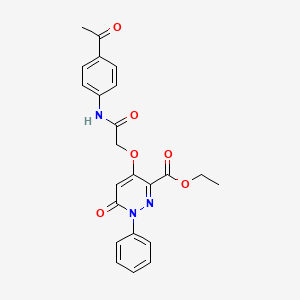

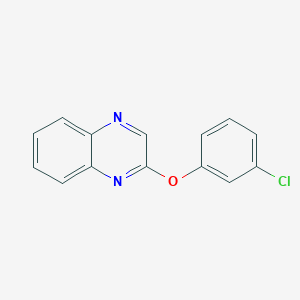

![molecular formula C23H29N5O4 B2529469 8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887458-36-8](/img/structure/B2529469.png)

8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Structure-Activity Relationship Studies

The compound "8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" is part of a broader class of chemicals that have been studied for their biological activity, particularly as A(3) adenosine receptor antagonists. These compounds, which include a xanthine core, have been modified at the 1-, 3-, and 8-positions to enhance potency and hydrophilicity. The binding disposition of these molecules to the A(3) receptor has been explored through docking and 3D-QSAR studies, indicating the importance of structural modifications for activity .

Synthesis Analysis

The synthesis of related imidazo[2,1-f]purinones involves strategic substitutions to improve the desired biological activities. For instance, the synthesis of 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones has been described, and further SAR studies have been conducted to optimize these molecules . Additionally, the photochemical substitution of related compounds, such as 5,8-dimethoxy-1,2-dimethylnaphth[2,3-d]imidazole-4,9-dione, has been reported to yield high yields of specific isomers, showcasing the potential for photochemical methods in the synthesis of complex purine derivatives .

Molecular Structure Analysis

The molecular structure of imidazo[2,1-f]purinones is crucial for their interaction with biological targets. Docking studies have shown that substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione system are essential for receptor affinity and selectivity, particularly towards serotoninergic and dopaminergic receptors . X-ray crystallography of similar compounds has revealed coplanar conformations of the purine and appended azolyl rings, which may influence biological activity .

Chemical Reactions Analysis

The chemical reactivity of imidazo[2,1-f]purinones is influenced by their structure. For example, glycosylation reactions of related 6-(substituted-imidazol-1-yl)purines have been shown to proceed with regiospecificity, leading to the formation of N9 isomers with high stereoselectivity. This regiospecificity is crucial for the synthesis of clinically relevant compounds such as cladribine .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-f]purinones, such as their acid-base characteristics, are important for their biological function. The dissociation constants (pKa) of arylpiperazinylalkyl derivatives of imidazo[2,1-f]purine-2,4-dione have been determined experimentally and computationally, providing insights into their behavior in biological systems .

Applications De Recherche Scientifique

Synthetic Biology Applications

In synthetic biology, the development of unnatural base pairs beyond standard Watson-Crick base pairs showcases the potential for creating new genetic systems. Research by Saito-Tarashima and Minakawa (2018) on unnatural base pairs, including imidazo[5',4':4.5]pyrido[2,3-d]pyrimidines, demonstrates the importance of shape complementarity, stacking ability, and hydrogen-bonding patterns for the functionality of these base pairs. Such studies indicate how structurally complex molecules can contribute to expanding the genetic code and synthetic biology applications (Saito-Tarashima & Minakawa, 2018).

Medicinal Chemistry Applications

In medicinal chemistry, the structural motifs similar to "8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" are explored for their therapeutic potential. For example, the study of hydantoin derivatives, which share a resemblance in heterocyclic structure, highlights their importance in drug discovery due to a variety of biological and pharmacological activities. This underscores the potential of complex molecules in developing therapeutic agents for various diseases (Shaikh et al., 2023).

Sensor Technology Applications

The unique properties of metal-organic frameworks (MOFs), such as ZIF-8, have been explored for electrochemical sensing applications. Engineering the pore size of ZIF-8 for encapsulating nanoparticles, enzymes, and organic compounds demonstrates the versatility of such frameworks in sensor technology. This suggests that compounds with functionalities related to "8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" might also find applications in the development of sensors for various analytical purposes (Paul et al., 2022).

Propriétés

IUPAC Name |

6-(2,4-dimethoxyphenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N5O4/c1-7-8-9-12-26-21(29)19-20(25(4)23(26)30)24-22-27(14(2)15(3)28(19)22)17-11-10-16(31-5)13-18(17)32-6/h10-11,13H,7-9,12H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVWEOZMLRQURP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=C(C=C(C=C4)OC)OC)C)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-Chlorobenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2529387.png)

![3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol](/img/structure/B2529395.png)

![1-(2,4-difluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2529405.png)

![3,4-difluoro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2529406.png)

![4-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B2529409.png)